1-(3-Aminocyclohexyl)propan-1-one
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Overview
Description
1-(3-Aminocyclohexyl)propan-1-one is a chemical compound with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol . This compound is characterized by a cyclohexane ring substituted with an amino group and a propanone group. It is primarily used in research and development settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Aminocyclohexyl)propan-1-one can be synthesized through various synthetic routes. . The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminocyclohexyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3-Aminocyclohexyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(3-Aminocyclohexyl)propan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(3-Aminocyclohexyl)propan-1-one can be compared with other similar compounds, such as:
1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)-3-(1-propionylpiperidin-4-yl)urea: Known for its antiviral properties.
1-(Bicyclo[2.2.1]heptan-2-yl)-3-R-ureas: Exhibits broad-range biological activity and is used in medicinal chemistry.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(3-aminocyclohexyl)propan-1-one |
InChI |
InChI=1S/C9H17NO/c1-2-9(11)7-4-3-5-8(10)6-7/h7-8H,2-6,10H2,1H3 |
InChI Key |
XSCXGHUPJBJEQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCC(C1)N |
Origin of Product |
United States |
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